Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate
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Overview
Description
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₆H₁₅NNa₂O₆P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two phosphonate groups connected by a butylimino bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Butylamine with Formaldehyde: Butylamine reacts with formaldehyde to form a Schiff base intermediate.
Addition of Phosphorous Acid: The Schiff base intermediate reacts with phosphorous acid to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yields and purity of the final product. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.
Scientific Research Applications
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound binds to metal ions and enzymes, affecting their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes.
Comparison with Similar Compounds
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:
- Disodium dihydrogen ((ethylimino)bis(methylene))bisphosphonate
- Disodium dihydrogen ((propylimino)bis(methylene))bisphosphonate
These compounds share similar structures but differ in the length and nature of the alkyl chain. The unique butylimino bridge in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94199-77-6 |
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Molecular Formula |
C6H15NNa2O6P2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
disodium;[butyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H17NO6P2.2Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
HCVBBTGJOXHHQO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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